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Geranyl Linalool O-β-D-Glucoside

Cat. No.: B1153767
M. Wt: 452.62
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glycosylated Diterpenoids in Biological Systems

Glycosylation, the enzymatic process of attaching a sugar moiety to a molecule, significantly alters the properties of diterpenoids. This modification increases their water solubility, stability, and can render them biologically inactive or less active. rsc.orgoup.com This is a key strategy for plants to store potentially toxic defensive compounds without harming their own cells, a phenomenon known as avoiding autotoxicity. researchgate.netnih.gov

When a plant is attacked by herbivores or pathogens, enzymes called glycosidases can cleave the sugar molecule, releasing the active, and often more toxic, aglycone (the non-sugar part). oup.comnih.gov This activation mechanism is a critical component of plant chemical defense. researchgate.netnih.gov Diterpenoid glycosides are involved in protecting plants against a wide range of threats, including insects and microbial pathogens. nih.govmdpi.com For instance, certain diterpenoid glycosides in tobacco plants have been shown to be effective against herbivores by inhibiting sphingolipid biosynthesis in the insects after ingestion. researchgate.netnih.gov

Overview of Geranyl Linalool (B1675412) and its Glycosidic Derivatives

Geranyl linalool itself is a diterpenoid alcohol. nih.gov It serves as a precursor in the biosynthesis of other important compounds in plants. researchgate.net For example, it is an intermediate in the production of (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a compound known for its insecticidal properties. researchgate.net

The glycosidic derivatives of geranyl linalool, such as Geranyl Linalool O-β-D-Glucoside, represent a stored, non-volatile form of the parent compound. These glycosides have been identified in various plants, including species of Nicotiana (tobacco). researchgate.netoup.com In these plants, they are recognized for their role in defending against herbivores. researchgate.netoup.com The specific sugar attached and the nature of the linkage can vary, leading to a diversity of related glycosides.

Historical Context of Research on Plant Terpenoid Glycosides

The study of plant terpenoids has a long history, initially driven by their use as fragrances, flavorings, and in traditional medicine. nih.govchemicalbook.com Early research focused on the isolation and structural elucidation of the volatile, free terpenoids. The existence of non-volatile glycosidic forms was recognized later, as analytical techniques advanced.

The concept of terpenoid glycosides as "hidden" or bound forms of volatile compounds emerged from observations that the aroma of many fruits and flowers would intensify upon enzymatic or acidic treatment. oup.comnih.gov This led to the understanding that these glycosides act as precursors, releasing their aromatic aglycones during processes like fruit ripening, fermentation, or tissue damage. oup.comnih.govresearchgate.net Research in the latter half of the 20th century began to uncover the biosynthetic pathways and the enzymes responsible for both the glycosylation and deglycosylation of terpenoids. nih.govoup.com More recently, the ecological roles of these compounds in plant defense and signaling have become a major focus of investigation, aided by modern molecular and analytical techniques. researchgate.netresearchgate.net

Properties

Molecular Formula

C₂₆H₄₄O₆

Molecular Weight

452.62

Synonyms

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(((6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Geranyl Linalool O β D Glucoside

Upstream Precursor Biosynthesis: Isoprenoid Pathways

The journey to Geranyl Linalool (B1675412) O-β-D-Glucoside starts with the synthesis of its essential five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org Plants utilize two distinct pathways for the production of these isoprenoid units: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govunivie.ac.at

The MVA pathway, primarily operating in the cytosol of eukaryotes, archaea, and some bacteria, initiates with acetyl-CoA. wikipedia.orgontosight.ai Through a series of enzymatic reactions, acetyl-CoA is converted to (R)-mevalonate, which is then further processed to yield IPP and DMAPP. wikipedia.org This pathway is crucial for the production of a vast array of biomolecules, including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.orgnih.gov

In contrast, the MEP pathway, also known as the non-mevalonate pathway, is active in most bacteria, plants, and some protozoa. nih.govunivie.ac.at This pathway begins with different precursors and represents an alternative route to the same fundamental C5 building blocks, IPP and DMAPP. nih.govresearchgate.net The existence of these two separate pathways allows for compartmentalization and differential regulation of isoprenoid biosynthesis within the cell. univie.ac.at

Recent research has also shed light on the MEP pathway's role as a sensor and response system to oxidative stress, with the intermediate methylerythritol cyclodiphosphate (MEcDP) acting as a signaling molecule. nih.gov

Geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid, is the direct precursor to the geranyllinalool (B138775) aglycone. nih.govuva.nl Its formation is a critical juncture in the biosynthesis of diterpenoids and other essential molecules. ontosight.ainih.gov GGPP is synthesized through the sequential condensation of three molecules of IPP with one molecule of DMAPP. ontosight.ainih.gov This process is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). ontosight.ainih.gov

The biosynthesis of GGPP begins with the formation of geranyl diphosphate (GPP) from one molecule of IPP and one molecule of DMAPP. ontosight.ai A subsequent addition of another IPP molecule leads to the formation of farnesyl diphosphate (FPP). ontosight.ainih.gov The final step involves the addition of a third IPP molecule to FPP, yielding GGPP. ontosight.ai This C20 molecule serves as a central hub for the synthesis of various vital compounds, including chlorophylls, carotenoids, tocopherols, and gibberellins. nih.govbiocyc.org

The regulation of GGPP biosynthesis is tightly controlled, as its dysregulation has been implicated in various diseases. ontosight.ainih.gov

Geranyllinalool Aglycone Formation: Diterpene Synthase (GLS) Activities

The formation of the geranyllinalool aglycone from GGPP is a pivotal step catalyzed by a specific class of enzymes known as geranyllinalool synthases (GLSs).

Geranyllinalool synthases (GLSs) are a specialized group of terpene synthases (TPS) responsible for the synthesis of geranyllinalool. nih.govnih.gov These enzymes have been identified and characterized in various plant species, including members of the Solanaceae (tomato and Nicotiana attenuata) and Arabidopsis. nih.govnih.gov

Structurally, GLSs from Solanaceae and several other eudicot families belong to the TPS-e/f clade of the terpene synthase family. nih.govnih.gov Phylogenetic analysis suggests that these GLSs form a distinct branch that diverged from kaurene synthases, also within the TPS-e/f clade, before the evolutionary split between gymnosperms and angiosperms. nih.govnih.gov This early divergence points to an ancient origin for GLS activity in plants. nih.gov In addition to the TPS-e/f clade, GLSs have also been identified in the TPS-g clade, specifically in some species of the Fabaceae family. nih.govnih.gov

The expression of GLS genes can be constitutive in some tissues, such as the leaves and flowers of N. attenuata, which continuously synthesize 17-hydroxygeranyllinalool glycosides. nih.govnih.gov In other plants, like tomato, GLS expression is inducible by factors such as methyl jasmonate and alamethicin, suggesting a role in plant defense responses. nih.govnih.gov

A study on Salvia guaranitica identified a geranyllinalool synthase (SgGES) with an open reading frame of 2,721 base pairs, encoding a protein of 867 amino acids. mdpi.com This protein contains domains characteristic of the terpene synthase family. researchgate.net

The conversion of GGPP to geranyllinalool is a two-step reaction catalyzed by geranyllinalool synthase (GLS). nih.govuva.nl The process begins with the formation of a carbocation from the C20 precursor, GGPP. nih.govuva.nl This is followed by an allylic rearrangement that results in the formation of the tertiary alcohol, geranyllinalool. nih.govuva.nl

Kinetic studies of GLS enzymes have provided insights into their efficiency. For instance, the GLS from tomato (Solanum lycopersicum), designated as SlGLS, exhibits a Km value of 18.7 µM for GGPP and a turnover rate of 6.85 s-1. nih.govnih.govoup.com This indicates a high affinity of the enzyme for its substrate and an efficient catalytic rate.

The enzyme from Arabidopsis thaliana, AtTPS04, has been identified as a geranyllinalool synthase that catalyzes the first step in the formation of the insect-induced volatile C16-homoterpene TMTT, which is derived from geranyllinalool. genome.jpuniprot.org

Glycosylation Step: Uridine Diphosphate-Glycosyltransferase (UGT) Mediated Transfer

The final step in the biosynthesis of Geranyl Linalool O-β-D-Glucoside is the attachment of a glucose moiety to the geranyllinalool aglycone. This reaction is mediated by a class of enzymes known as Uridine Diphosphate-Glycosyltransferases (UGTs). nih.govnih.gov

UGTs are a large and diverse family of enzymes found in plants that catalyze the transfer of a sugar moiety, typically from an activated donor like UDP-glucose, to a wide range of acceptor molecules, including alcohols, acids, and amines. nih.govnih.gov This glycosylation process generally increases the water solubility and stability of the aglycone. nih.gov

In the context of geranyllinalool, a specific UGT recognizes the hydroxyl group of the aglycone and facilitates the transfer of a glucose molecule from UDP-glucose, forming an O-glycosidic bond. This results in the final product, this compound. While specific UGTs responsible for the glycosylation of geranyllinalool have been studied in the context of related compounds like 17-hydroxygeranyllinalool glycosides in Nicotiana attenuata, the precise UGT involved in the formation of this compound can vary between plant species. uva.nl The human genome contains 19 UGT1 and UGT2 enzymes that are crucial for the elimination of various compounds. nih.gov

The study of UGTs is an active area of research, with ongoing efforts to characterize their substrate specificity and catalytic mechanisms. nih.gov

Characterization of Specific UGTs Involved in β-D-Glucosylation of Geranyllinalool and its Hydroxylated Forms

The glucosylation of geranyllinalool and its hydroxylated derivatives is a crucial step in the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). In the native diploid tobacco Nicotiana attenuata, a plant known for producing a variety of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), several UGTs have been identified and characterized. nih.govoup.com

A genome-wide analysis of N. attenuata identified 107 members of the family-1 UGTs. nih.govoup.com Among these, UGT74P3 and UGT74P4 have been shown through in vitro enzyme assays to utilize UDP-glucose for the glucosylation of 17-hydroxygeranyllinalool (17-HGL), leading to the formation of lyciumoside I. nih.govoup.com The expression of these UGTs is highly correlated with the transcript levels of key genes in the HGL-DTG biosynthetic pathway, namely geranylgeranyl diphosphate synthase (NaGGPPS) and geranyllinalool synthase (NaGLS). nih.govoup.com Silencing of UGT74P3 and a related gene, UGT74P5, in N. attenuata resulted in severe developmental deformities, highlighting the critical role of glucosylation in detoxifying the potent aglycone and enabling its function in defense. nih.gov

UGTs belong to a large and diverse superfamily of enzymes that are responsible for glycosylating a wide array of secondary metabolites, including terpenoids, flavonoids, and phenylpropanoids. nih.govresearchgate.net They share a conserved C-terminal motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. nih.gov

Table 1: Key UGTs in Geranyllinalool Glucosylation

EnzymePlant SpeciesSubstrate(s)Product(s)Function
UGT74P3 Nicotiana attenuata17-hydroxygeranyllinalool, UDP-glucoseLyciumoside IGlucosylation of 17-HGL, detoxification, and defense. nih.govoup.com
UGT74P4 Nicotiana attenuata17-hydroxygeranyllinalool, UDP-glucoseLyciumoside IGlucosylation of 17-HGL. nih.govoup.com

Regioselectivity and Substrate Specificity of Glycosyltransferases for Diterpene Alcohols

Glycosyltransferases exhibit remarkable regioselectivity and substrate specificity, which are crucial for generating the vast diversity of glycosylated natural products. While UGTs can often act on a range of substrates in vitro, their in vivo function is typically highly specific. nih.gov The regioselectivity of UGTs, determining which hydroxyl group of a substrate is glycosylated, is a key feature that is not easily predicted from the enzyme's sequence alone. dtu.dk

In the context of diterpene alcohols like geranyllinalool and its hydroxylated forms, the specific attachment of a glucose moiety to a particular hydroxyl group is critical for the biological activity of the resulting glycoside. For instance, the glucosylation of 17-HGL at the C-17 hydroxyl group by UGT74P3 and UGT74P4 is a specific and essential step. nih.govoup.com The ability of UGTs to distinguish between different hydroxyl groups on a complex molecule like a diterpene alcohol is a testament to the precise architecture of their active sites. This specificity ensures the production of a defined set of bioactive compounds rather than a random mixture of isomers.

Sequential Glycosylation Events: Formation of Diglycosides

The biosynthesis of complex diterpene glycosides often involves sequential glycosylation events, where additional sugar moieties are added to the initial monoglycoside. This process leads to the formation of diglycosides and even more complex structures. In N. attenuata, HGL-DTGs can be further modified by the addition of other sugars, such as rhamnose, to the initial glucose unit. nih.govoup.comuva.nl

The formation of these diglycosides, such as β-primeverosides, involves the action of additional, specific glycosyltransferases. For example, after the initial glucosylation of 17-HGL to form lyciumoside I, a subsequent rhamnosylation step can occur. Silencing of the UDP-rhamnosyltransferase gene UGT91T1 in N. attenuata demonstrated its role in the rhamnosylation of HGL-DTGs. nih.govoup.com These sequential glycosylation steps contribute to the structural diversity of HGL-DTGs and can further modulate their biological properties, including their role in plant defense. nih.govoup.com

Regulation of this compound Biosynthesis

The production of this compound and related HGL-DTGs is tightly regulated at multiple levels to ensure that these defense compounds are produced when and where they are needed.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of this compound is regulated at the transcriptional level, with the expression of key biosynthetic genes being a primary control point. The genes encoding enzymes such as geranyllinalool synthase (GLS) and the various UGTs are subject to transcriptional regulation. nih.govnih.govnih.gov

In N. attenuata, the gene encoding NaGLS is constitutively expressed in leaves and flowers, where HGL-DTGs accumulate. nih.govnih.govresearchgate.net However, its expression can be further induced by various stimuli. nih.govnih.gov Similarly, the expression of UGT74P3 and UGT74P4 is highly correlated with that of NaGGPPS and NaGLS, suggesting a coordinated transcriptional regulation of the entire pathway. nih.govoup.com Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in this process. mdpi.com Although the specific transcription factors directly regulating this compound biosynthesis are still being fully elucidated, it is clear that a complex network of regulatory proteins is involved.

Hormonal Regulation and Signaling Pathways

Plant hormones and their associated signaling pathways are key regulators of specialized metabolite biosynthesis, including that of this compound. The jasmonate signaling pathway, a central hub for plant defense responses, plays a prominent role in regulating the production of HGL-DTGs in N. attenuata. nih.govoup.comnih.gov

Herbivory or treatment with methyl jasmonate (MeJA), a key signaling molecule in the jasmonate pathway, can induce the expression of biosynthetic genes like NaGLS. uva.nlnih.govnih.gov Furthermore, studies using genetically modified N. attenuata plants with silenced components of the jasmonate signaling pathway have confirmed its critical role. nih.gov Malonylation, a subsequent modification of the sugar moieties of HGL-DTGs, has been identified as a key biosynthetic step regulated by herbivory and jasmonate signaling. nih.gov This hormonal regulation ensures that the production of these defensive compounds is rapidly upregulated in response to herbivore attack, providing an effective chemical defense. nih.gov

Advanced Methodologies for Structural Elucidation and Characterization of Geranyl Linalool O β D Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Aglycone Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of Geranyl Linalool (B1675412) O-β-D-Glucoside. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous evidence for the aglycone's identity, the nature of the sugar moiety, and the precise location and stereochemistry of the glycosidic bond.

The ¹H NMR spectrum is used to identify the protons in the molecule. Key signals would include those for the vinyl protons of the geranyl linalool aglycone, multiple olefinic protons, and the characteristic signals for the methyl groups. chemicalbook.com The anomeric proton (H-1') of the glucose unit is particularly important. Its chemical shift and coupling constant (J-value) are diagnostic for the stereochemistry of the glycosidic linkage. A relatively large coupling constant (typically around 7-8 Hz) for the anomeric proton confirms its axial orientation, which is characteristic of a β-linkage.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1') further supports the β-configuration of the glycosidic bond. Two-dimensional NMR experiments are crucial for establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it shows long-range correlations between protons and carbons. A key HMBC correlation between the anomeric proton of the glucose (H-1') and the carbon of the geranyl linalool aglycone to which it is attached would definitively confirm the site of glycosylation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Geranyl Linalool O-β-D-Glucoside (Note: Exact chemical shifts can vary based on solvent and experimental conditions. This table is representative.)

Position Aglycone/Sugar Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
Aglycone Geranyl Linalool
1 ~5.90 (dd) ~145.0
2 ~5.20 (d) ~111.5
3 - ~75.0 (O-linked)
... ... ...
Sugar β-D-Glucoside
1' (Anomeric) ~4.3-4.5 (d, J≈8 Hz) ~103.0
2' ~3.2-3.4 ~74.0
3' ~3.3-3.5 ~76.5
4' ~3.3-3.5 ~70.5
5' ~3.2-3.4 ~77.0

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula, which is C₂₆H₄₄O₆ (calculated molecular weight: 452.62 g/mol ).

Tandem mass spectrometry (MS/MS) is employed to probe the structure through controlled fragmentation. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or another parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural clues. For a glycoside like this compound, the most characteristic fragmentation is the cleavage of the glycosidic bond. This results in the neutral loss of the glucose moiety (162 Da), producing a prominent ion corresponding to the protonated aglycone, geranyl linalool (m/z 290.26). nih.gov Further fragmentation of this aglycone ion can then be analyzed to confirm its structure, which would show characteristic losses of water and various hydrocarbon fragments consistent with the known fragmentation patterns of terpene alcohols. chemicalbook.comiomcworld.com

Table 2: Expected Key Mass Fragments for this compound in MS/MS Analysis

m/z (Mass-to-Charge Ratio) Proposed Identity Description
453.31 [M+H]⁺ Protonated molecular ion of this compound
475.30 [M+Na]⁺ Sodium adduct of the molecular ion
291.27 [Aglycone+H]⁺ Protonated geranyl linalool aglycone, resulting from the loss of the glucose unit (-162 Da)
273.26 [Aglycone+H-H₂O]⁺ Loss of water from the protonated aglycone

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be a composite of the spectra of its constituent parts: the geranyl linalool aglycone and the glucose moiety.

The spectrum would be dominated by a very broad and strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the glucose ring and the tertiary alcohol of the aglycone. Other key absorptions include C-H stretching vibrations just below 3000 cm⁻¹, C=C stretching from the double bonds in the aglycone around 1670 cm⁻¹, and a complex series of bands in the fingerprint region (approximately 1200-1000 cm⁻¹) corresponding to C-O stretching vibrations of the alcohols and the glycosidic ether linkage. chemicalbook.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3350 Strong, Broad O-H Stretch (Alcohols, poly-hydroxyl from glucose)
~2970, 2925, 2855 Medium-Strong C-H Stretch (Aliphatic sp³ CH, CH₂, CH₃)
~3080 Weak =C-H Stretch (Alkenyl sp²)
~1670 Weak-Medium C=C Stretch (Alkene)
~1450, 1375 Medium C-H Bend (Alkyl groups)
~1200-1000 Strong C-O Stretch (Alcohols and glycosidic C-O-C ether linkage)

Circular Dichroism (CD) for Stereochemical Assignment of the Aglycone or Sugar Moiety

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. Since this compound is inherently chiral, due to the D-glucose unit and the chiral center at C-3 of the geranyl linalool aglycone, CD spectroscopy could provide valuable information.

The technique measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. In this case, the chromophores are the C=C double bonds of the aglycone. The interaction of these chromophores with the chiral centers would produce a specific CD signal. This signal could potentially be used to confirm the absolute configuration of the chiral center in the aglycone, provided that reference spectra of related compounds with known stereochemistry are available for comparison. While direct CD studies on this specific compound are not widely published, the methodology is applicable for confirming the stereochemical integrity of both natural and synthesized samples. nih.gov

X-ray Crystallography for Crystalline Forms (if applicable)

X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry, bond lengths, and bond angles. However, this technique is entirely dependent on the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge for complex natural products that may be oils or amorphous solids at room temperature. thegoodscentscompany.com

If this compound could be crystallized, X-ray diffraction analysis would unequivocally confirm the structure elucidated by spectroscopic methods. It would provide definitive proof of the β-configuration of the glycosidic linkage and the absolute stereochemistry of the chiral carbon in the geranyl linalool moiety. To date, there are no reports in the public domain of a crystal structure for this compound, suggesting that it is either difficult to crystallize or has not yet been subjected to this type of analysis.

Enzymatic and Chemoenzymatic Synthesis of Geranyl Linalool O β D Glucoside and Analogues

Glycosyltransferase-Catalyzed Biotransformation Systems

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov This characteristic makes them powerful tools for the synthesis of specific glycosides like geranyl linalool (B1675412) O-β-D-glucoside. The reactions they catalyze are known for their reversibility, which can be harnessed for the synthesis of various sugar nucleotides. nih.gov

The production of specific glycosides often relies on the use of recombinant enzymes expressed in microbial hosts. For instance, the glycosyltransferase VvGT14a from Vitis vinifera has been successfully expressed in Escherichia coli to glucosylate geraniol (B1671447), a related monoterpenoid. nih.gov This approach allows for the large-scale production of the enzyme, a critical step for industrial applications.

Optimization of the expression system is crucial for maximizing the yield and activity of the recombinant enzyme. This can involve modifying the host organism's metabolic pathways to enhance the supply of necessary precursors. Furthermore, protein engineering techniques, such as domain swapping, can be employed to create chimeric glycosyltransferases with altered substrate specificities. nih.gov This allows for the generation of novel glycopeptides and other glycosylated compounds. nih.gov The determination of a chimera's structure in complex with a sugar donor analog has shown that the C-terminal domain is primarily responsible for binding the sugar. nih.gov

Whole-cell biotransformation systems utilizing recombinant microorganisms offer a significant advantage in the synthesis of glycosides by providing an intrinsic mechanism for cofactor regeneration. For example, E. coli expressing a glycosyltransferase can efficiently produce geranyl glucoside because the host cell's natural metabolic processes constantly regenerate the required UDP-glucose donor. nih.gov This eliminates the need to add expensive cofactors to the reaction mixture, making the process more cost-effective.

To overcome challenges such as the low water solubility and cytotoxicity of substrates like geraniol, biphasic reaction systems can be employed. nih.gov In such a system, a non-aqueous phase serves as a reservoir for the substrate, gradually releasing it into the aqueous phase where the whole-cell biocatalysts are located. nih.gov Studies have shown that under optimal conditions, such as glucose-limiting fed-batch strategies, significant concentrations of geranyl glucoside can be achieved without the formation of inhibitory byproducts like acetate. nih.gov

Parameter Result Reference
BiocatalystE. coli expressing VvGT14a nih.gov
SubstrateGeraniol nih.gov
ProductGeranyl glucoside nih.gov
Final Product Concentration930 mg L−1 nih.gov
Conversion Rate30% after 48 hours nih.gov
Selectivity100% nih.gov

Glycoside Hydrolase-Mediated Transglycosylation for Novel Glycoside Production

Glycoside hydrolases (GHs) are enzymes that typically catalyze the cleavage of glycosidic bonds. However, under certain conditions, their catalytic activity can be reversed to synthesize new glycosides through a process called transglycosylation. lu.selu.se This approach is particularly valuable for creating novel glycosides that may not be accessible through other enzymatic methods. lu.se

The efficiency of transglycosylation versus hydrolysis is influenced by several factors, including the nature of the donor and acceptor molecules, pH, and water content. lu.senih.gov For instance, with the GH5_5 endo-1,4-β-glucanase RBcel1, transglycosylation is more efficient with oligosaccharide donors and acceptors of a certain size and is favored at basic pH levels. nih.gov Protein engineering can also be used to enhance the transglycosylation activity of glycoside hydrolases by reducing their hydrolytic capabilities. lu.se Quantum mechanics/molecular mechanics calculations have revealed that the transition states for hydrolysis and transglycosylation differ in charge and conformation, providing insights for engineering more efficient enzymes. nih.gov

Regioselective and Stereoselective Synthesis Strategies for Complex Glycosides

Achieving specific regioselectivity and stereoselectivity is a major challenge in the chemical synthesis of complex glycosides. nih.gov Modern synthetic methods are being developed to address this challenge, enabling the precise construction of desired glycosidic linkages.

Ecological and Mechanistic Biological Functions of Geranyl Linalool O β D Glucoside

Role in Plant Chemical Defense Against Herbivores and Pathogens

Plants have evolved sophisticated chemical defense systems to fend off attacks from herbivores and pathogens. A key strategy involves storing toxic or deterrent compounds in an inactive, non-toxic form, such as a glycoside. Geranyl linalool (B1675412) O-β-D-glucoside and its hydroxylated derivatives are prime examples of such "phytoanticipins"—defensive compounds that are present in the plant before an attack.

The primary function of glycosylating geranyl linalool is to create a stable, soluble, and non-volatile storage form of a potent defensive molecule. cymitquimica.com In its glycosylated state, the compound is inert and can be accumulated to high concentrations in plant tissues without causing self-harm. oup.com This defense mechanism is often referred to as a "chemical bomb." The non-volatile glycoside (the "bomb") and the activating enzymes (the "detonator") are kept in separate compartments within the plant cell or tissue.

When a herbivore chews on plant tissues, the cellular structure is ruptured, bringing the stored geranyl linalool O-β-D-glucoside into contact with specific β-glucosidase enzymes. oup.com These enzymes rapidly hydrolyze the glycosidic bond, cleaving off the sugar moiety and releasing the free aglycone, (17-hydroxy)geranyllinalool. oup.com This aglycone is a volatile organic compound that can then exert its defensive effects directly on the herbivore. oup.com This mechanism ensures that the defensive compound is deployed precisely when and where it is needed—at the site of tissue damage.

The aglycone, geranyllinalool (B138775), and its derivatives can be toxic not only to herbivores but also to the plant's own cells. oup.com Glycosylation is the critical biochemical modification that solves this autotoxicity problem. oup.com By attaching a glucose molecule, the plant renders the otherwise toxic aglycone harmless, allowing it to be safely synthesized and stored. oup.com

Studies on Nicotiana attenuata (coyote tobacco) have provided significant insights into this process. This plant produces large quantities of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) as a defense against herbivores. oup.comnih.gov Research involving the silencing of specific glucosyltransferase genes—the enzymes responsible for adding sugar molecules—resulted in plants that accumulated the free, toxic 17-HGL aglycone. These plants exhibited significant morphological defects and reduced fitness, demonstrating the crucial role of glycosylation in mitigating autotoxicity. oup.com The safe storage of these glycosides is achieved through compartmentalization, where the water-soluble HGL-DTGs are sequestered in the cell vacuole, physically separated from the activating glucosidases which are typically located in the cytoplasm or apoplast. oup.com

Involvement in Plant-Insect Interactions

This compound is a key mediator in a plant's multi-faceted defense strategy against insect herbivores, contributing to both direct and indirect defense mechanisms.

The primary defensive role of these glycosides is direct deterrence. The aglycones released upon herbivore feeding are often unpalatable or toxic, discouraging further consumption. In N. attenuata, HGL-DTGs are potent anti-herbivore defense metabolites. oup.comnih.gov Performance assays with the specialist herbivore Manduca sexta (tobacco hornworm) showed that larvae feeding on plants with impaired HGL-DTG production performed significantly better, indicating the defensive value of these compounds. oup.com The aglycone itself, 17-hydroxygeranyllinalool, has been identified as a direct feeding deterrent. oup.com Similarly, studies on related linalool glycosides in soybean have shown that their presence increases resistance against common cutworms. nih.gov

Table 1: Research Findings on the Defensive Functions of Geranyllinalool Glycosides and Related Compounds

Plant SpeciesCompound/PrecursorInteracting InsectObserved Defensive FunctionCitation
Nicotiana attenuata17-Hydroxygeranyllinalool Diterpene Glycosides (HGL-DTGs)Manduca sexta (Tobacco Hornworm)Direct defense: Toxic and deterrent to larvae. oup.comnih.gov
Nicotiana attenuataGeranyllinaloolAphids, Predators of AphidsIndirect defense: Precursor to TMTT, which attracts natural enemies. oup.comnih.gov
Solanum lycopersicum (Tomato)GeranyllinaloolHerbivores, Insect PredatorsIndirect defense: Precursor to the volatile TMTT, which attracts predators. nih.gov
Glycine max (Soybean)Linalyl β-vicianoside (a linalool diglycoside)Spodoptera litura (Common Cutworm)Direct defense: Contributes to herbivore resistance. nih.gov

Beyond direct deterrence, the release of volatile aglycones serves a more subtle, indirect defensive function. The volatile organic compounds (VOCs) released from a damaged plant can act as an airborne distress signal, attracting the natural enemies of the attacking herbivore, such as predatory insects or parasitic wasps.

Geranyllinalool is a known precursor to the C₁₆-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (B1213921) (TMTT). oup.comnih.gov TMTT is a common herbivore-induced plant volatile (HIPV) that is highly attractive to the predators and parasitoids of the feeding herbivores. nih.gov When a plant like tomato is attacked, it induces the expression of the geranyllinalool synthase gene, leading to the production and emission of TMTT. This volatile then recruits natural enemies that help protect the plant by preying on the herbivores. nih.gov Therefore, the stored geranyllinalool glycosides can be seen as precursors to a "call for help" signal, forming a crucial component of the plant's indirect defense strategy. oup.comnih.gov

Interplant Communication and Allelopathic Effects

The ecological role of volatiles derived from geranyllinalool extends beyond the producing plant. There is evidence that these compounds can be involved in communication between plants. Research has shown that homoterpenes like TMTT, released from herbivore-attacked plants, can be perceived by neighboring, undamaged plants. nih.gov This perception can lead to enhanced expression of defense-related genes in the receiving plants, effectively "priming" them for a potential future attack. nih.gov This form of interplant communication allows for a coordinated defensive response within a plant population.

Currently, there is limited direct evidence specifically linking this compound or its immediate aglycone to allelopathic effects, which are the direct chemical inhibition of one plant by another. While many plant secondary metabolites have allelopathic properties, further research is needed to determine if geranyllinalool or its glycoside possesses such activity.

Intracellular Functions as Transport or Storage Forms of Bioactive Terpenoids

The conversion of bioactive terpenoids into their glycosidic forms, such as this compound, represents a crucial biochemical strategy employed by plants for the intracellular transport and storage of these compounds. This process of glycosylation, the enzymatic attachment of a sugar moiety to the terpenoid aglycone, fundamentally alters the physicochemical properties of the molecule, rendering it more suitable for accumulation and mobilization within the cellular environment.

Glycosylation significantly increases the water solubility of the otherwise lipophilic geranyllinalool. rsc.orgresearchgate.net This enhanced polarity is critical for its transport across aqueous cellular compartments, such as the cytosol, and for its eventual sequestration into the vacuole, the primary storage organelle for many plant secondary metabolites. encyclopedia.pubnih.gov The transport of these glycosides into the vacuole is an active process, often mediated by specific transporters like those from the ATP-binding cassette (ABC) family. nih.gov

A primary driver for the glycosylation of bioactive terpenoids is the detoxification of the aglycone, which can be phytotoxic at high concentrations. nih.gov By converting the reactive terpenoid into a stable, biologically inert glycoside, the plant cell can safely accumulate large quantities of these compounds without suffering from autotoxicity. researchgate.net Research on 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) in Nicotiana attenuata has demonstrated that the glycosylation of the 17-hydroxygeranyllinalool aglycone is essential for the plant's normal development. nih.gov When the genes encoding the specific UDP-glycosyltransferases responsible for this conversion are silenced, the plants exhibit severe developmental deformities, confirming the toxicity of the free aglycone. nih.gov

These stored glycosides represent a readily available pool of defensive compounds. Upon tissue damage, such as during herbivory, cellular compartmentalization is disrupted. researchgate.net This brings the stored, non-toxic this compound into contact with β-glucosidases, enzymes that are often spatially separated in different cellular locations, such as the cell wall or other organelles. researchgate.netnih.gov These enzymes rapidly hydrolyze the glycosidic bond, releasing the volatile and bioactive geranyllinalool aglycone. researchgate.net This rapid activation mechanism allows the plant to deploy its chemical defenses precisely when and where they are needed.

The biosynthesis of the geranyllinalool precursor, geranylgeranyl diphosphate (B83284) (GGPP), occurs within the plastids via the methylerythritol phosphate (B84403) (MEP) pathway or in the cytosol/endoplasmic reticulum via the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net Following its synthesis, geranyllinalool is then glycosylated, a step catalyzed by glycosyltransferases which are typically located in the cytosol or on the surface of the endoplasmic reticulum. encyclopedia.pub The resulting this compound is then transported to the vacuole for long-term storage.

Research Findings on the Role of Glycosylation in Terpenoid Function

The following table summarizes key research findings on the function of glycosylation in the storage and activity of geranyllinalool derivatives, using the well-studied example of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) from Nicotiana attenuata.

Research Focus AreaKey FindingsSignificance for this compound
Autotoxicity of Aglycone Silencing of UGT74P3 and UGT74P5, the glycosyltransferases that glucosylate 17-hydroxygeranyllinalool (17-HGL), resulted in severe developmental defects in N. attenuata. nih.govDemonstrates that glycosylation is a critical step to detoxify the geranyllinalool aglycone, allowing for its safe storage at high concentrations.
Storage and Transport Glycosylation increases the water solubility and decreases the volatility of terpenoids, facilitating their transport and storage in the aqueous environment of the vacuole. rsc.orgresearchgate.net Transport into the vacuole is often an active process requiring ABC transporters. nih.govThe addition of a glucose moiety to geranyllinalool makes it water-soluble and non-volatile, enabling its transport through the cytosol and accumulation within the vacuole.
Defensive Function HGL-DTGs are stored in leaves and flowers and are correlated with negative effects on the growth of herbivorous larvae. nih.gov The defensive function is realized upon enzymatic removal of the sugar moieties. nih.govThis compound serves as a stable, stored precursor to the active defensive compound, geranyllinalool.
Activation Mechanism Upon tissue damage, stored glycosides mix with spatially separated β-glucosidases, leading to the rapid release of the toxic aglycone. researchgate.netnih.govThis system provides an efficient "on-demand" chemical defense, where the toxic compound is only released in response to physical damage.

Analytical Methodologies for Detection and Quantification of Geranyl Linalool O β D Glucoside in Complex Biological Matrices

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like glycosides. For geranyl linalool (B1675412) O-β-D-glucoside and similar compounds, reversed-phase HPLC is commonly utilized.

UV Detection: Ultraviolet (UV) detection is a common and cost-effective detection method used with HPLC. The chromophore in the molecule absorbs light at a specific wavelength, and the absorbance is proportional to the concentration of the compound. For compounds like linalool, a detection wavelength of 210 nm has been successfully used. nih.gov However, a significant limitation of UV detection is that the analyte must possess a UV-absorbing chromophore. While the aglycone geranyl linalool has some UV absorbance, the glycoside itself may have weak chromophoric properties, potentially limiting sensitivity. Furthermore, complex biological extracts often contain numerous co-eluting compounds that also absorb UV light, leading to potential interference and making accurate quantification challenging without extensive sample cleanup. For other diterpene glycosides, detection is often performed at low UV wavelengths, such as 210 nm. acs.orgshimadzu.com

Evaporative Light Scattering Detection (ELSD): To overcome the limitations of UV detection, Evaporative Light Scattering Detection (ELSD) offers a valuable alternative. ELSD is a "universal" detector that does not rely on the chromophoric properties of the analyte. The principle involves nebulizing the column eluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. This makes ELSD suitable for detecting compounds that lack a strong UV chromophore, such as some glycosides. shimadzu.com

A key advantage of ELSD is its ability to provide a more accurate representation of the relative abundance of different components in a mixture, especially when compared to UV detection where response factors can vary significantly between compounds. shimadzu.com It also provides a more stable baseline during gradient elution compared to low-wavelength UV detection. shimadzu.com The combination of UV and ELSD in series can be particularly powerful, providing both selective and comprehensive detection of components in a complex sample. shimadzu.com

Below is a table summarizing typical HPLC conditions for related compounds:

Interactive Table 1: Typical HPLC Conditions for Terpenoid and Glycoside Analysis

Parameter Condition for Linalool Analysis nih.gov Condition for Diterpene Glycoside Analysis acs.org
Column Waters RP C18 (4.6 × 150 mm, 5 μm) NH2 column (250 × 4.6 mm)
Mobile Phase Acetonitrile:Water (55:45, v/v) Acetonitrile:Water (80:20, v/v), pH 5 (acetic acid)
Flow Rate 1.0 mL/min Not Specified
Detection Photodiode Array (210 nm) UV (210 nm)
Column Temp. 25 ºC Not Specified
Linear Range 5–200 μg/mL Not Specified
Recovery 92–112% 98.5–100.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Hydrolyzed Aglycones

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. scientificss.co.uk However, due to their low volatility and thermal lability, glycosides like geranyl linalool O-β-D-glucoside cannot be directly analyzed by GC-MS. Instead, an indirect approach involving hydrolysis is employed.

This method involves the acid or enzymatic hydrolysis of the glycosidic bond to release the volatile aglycone (geranyl linalool) and the sugar moiety. The volatile aglycone can then be extracted and analyzed by GC-MS. researchgate.net This technique is particularly useful for identifying the aglycone portion of the glycoside and can provide valuable structural information.

The mass spectrum of the aglycone provides a fragmentation pattern that serves as a "fingerprint" for identification, often by comparison to spectral libraries like the NIST Mass Spectrometry Data Center. nih.gov For geranyl linalool, characteristic mass-to-charge ratio (m/z) ions can be used for identification. nih.gov

However, this method has several limitations. The hydrolysis step can be incomplete or lead to the degradation of the aglycone, affecting the accuracy of quantification. Furthermore, this method only provides information about the aglycone and not the intact glycoside, meaning information about the sugar moiety and the nature of the glycosidic linkage is lost. Derivatization of the aglycone may also be necessary to improve its chromatographic properties. youtube.com

Table 2: GC-MS in Terpenoid Analysis

ApplicationKey FindingsReference
Terpene Characterization GC-MS is a traditional method for terpene characterization, but often requires baseline resolution of isomers for accurate quantification. scientificss.co.uk scientificss.co.uk
Analysis of Hydrolyzed Materials GC-MS can be used to analyze the soluble fraction of biological samples after enzymatic treatment to identify hydrolyzed compounds. researchgate.net researchgate.net
Volatile Terpene Analysis Headspace GC-MS analysis of leaves can identify induced terpene volatiles. nih.govresearchgate.net nih.govresearchgate.net
Quantitative Analysis High-temperature headspace GC-MS can be used for the quantitation of select terpenes and terpenoids in plant materials. acs.org acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Glycoside Profiling and Absolute Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the direct analysis of glycosides in complex matrices. nih.govcreative-proteomics.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the direct detection and quantification of intact glycosides without the need for hydrolysis.

In LC-MS/MS, the intact this compound is first separated from other components in the sample by the LC system. The eluent is then introduced into the mass spectrometer, where the glycoside is ionized. By selecting the precursor ion corresponding to the molecular weight of the glycoside and then fragmenting it, a unique fragmentation pattern (product ions) is generated. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the accurate quantification of the target analyte even in the presence of co-eluting interferences. thermofisher.com

LC-MS/MS offers several advantages over other techniques:

Direct Analysis: It allows for the analysis of the intact glycoside, providing information about both the aglycone and the sugar moiety.

High Sensitivity and Selectivity: The use of MS/MS detection provides excellent sensitivity, with limits of detection often in the low ppb range, and high selectivity, minimizing interference from the sample matrix. thermofisher.com

Absolute Quantification: With the use of appropriate internal standards, LC-MS/MS can provide accurate and precise absolute quantification of the analyte.

A study on the analysis of terpenes and cannabinoids using LC-MS/MS with atmospheric pressure chemical ionization (APCI) demonstrated the ability to quantify 16 terpenes and 7 cannabinoids in a single run without derivatization. nih.gov Another study developed a rapid and sensitive LC-MS/MS method for the analysis of linalool in human serum, showcasing the power of this technique in complex biological fluids. nih.govmdpi.com

Table 3: LC-MS/MS for Terpenoid and Glycoside Analysis

ApplicationKey FindingsReference
Terpene Measurement in Plant Extracts An LC-MS/MS method was developed for measuring 20 terpenes in plant extracts with LODs ranging from 2-25 ppb. thermofisher.com thermofisher.com
Simultaneous Quantification An LC-APCI-MS/MS method was developed for the simultaneous quantification of 16 terpenes and 7 cannabinoids. nih.gov nih.gov
Pharmacokinetic Studies A validated LC-MS/MS method was used to characterize the oral pharmacokinetics of linalool in humans. mdpi.com mdpi.com
Phenolic and Triterpene Analysis LC-MS/MS was used to identify phenolic compounds and pentacyclic triterpenes in plant extracts. nih.gov nih.gov

Sample Preparation and Extraction Protocols for Glycosylated Diterpenoids

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction protocol. The goal is to effectively extract the target analyte from the complex biological matrix while minimizing the co-extraction of interfering substances.

For glycosylated diterpenoids, a common approach involves solvent extraction. The choice of solvent is critical and is based on the polarity of the target compound. A typical procedure for extracting diterpene glycosides from plant material involves grinding the dried leaves and extracting them with a polar solvent like 70% ethanol (B145695) in water, often with the aid of heating or shaking. acs.org A sequential extraction process may also be employed, where the plant material is first extracted with a solvent of intermediate polarity to remove interfering substances, followed by extraction with a high-polarity solvent to isolate the glycosides. scispace.com

For LC-MS/MS analysis, a simple and fast ethanolic extraction has been shown to be effective for preparing samples for the analysis of terpenes and cannabinoids. nih.gov In some cases, a "dilute-and-inject" approach can be used, which significantly simplifies sample preparation by only requiring a dilution step, thereby reducing solvent consumption and the potential for analyte loss. nih.gov

Following extraction, the crude extract may require a clean-up step to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used technique for this purpose. For example, a C18 cartridge can be used to clean up extracts before GC-MS analysis.

The table below outlines a general sample preparation protocol for diterpene glycosides.

Table 4: General Sample Preparation Protocol for Diterpene Glycosides from Plant Material

StepDescriptionReference
1. Sample Collection & Preparation Young leaves are collected, frozen in liquid nitrogen, and crushed. mdpi.com mdpi.com
2. Extraction The ground plant material is extracted with a suitable solvent, such as 70% ethanol, often with heating or sonication. acs.org For terpenoid extraction for GC-MS, n-hexane can be used. mdpi.com acs.orgmdpi.com
3. Filtration The extract is filtered to remove solid plant debris. acs.org acs.org
4. Clean-up (Optional) Solid-phase extraction (SPE) may be used to remove interfering compounds.
5. Analysis The prepared sample is then analyzed by HPLC, GC-MS (after hydrolysis), or LC-MS/MS.

Future Research Trajectories and Biotechnological Potential of Geranyl Linalool O β D Glucoside Research

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of terpenoids, including geranyl linalool (B1675412) O-β-D-glucoside, involves a complex network of enzymes and regulatory factors that are not yet fully understood. nih.gov Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IDP) and its isomer dimethylallyl diphosphate (DMADP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. nih.gov The sequential addition of these precursors forms geranyl diphosphate (GDP), farnesyl diphosphate (FDP), and geranylgeranyl diphosphate (GGDP), which are the substrates for monoterpenes, sesquiterpenes, and diterpenes, respectively. d-nb.info

A crucial step in the biosynthesis of geranyl linalool O-β-D-glucoside is the glycosylation of the geranyl linalool aglycone, a reaction catalyzed by glycosyltransferases (GTs). nih.gov These enzymes play a significant role in the structural diversity and bioactivity of many natural products. nih.gov Research has shown that certain GTs can glycosylate a variety of terpenoids, including those with primary, secondary, and tertiary alcohols. nih.govyork.ac.uk The identification and characterization of novel GTs with high specificity towards geranyl linalool are essential for understanding and manipulating the production of its glycoside.

Furthermore, the regulation of terpenoid biosynthesis is controlled by a variety of transcription factors, such as MYB and MYC, which can modulate the expression of terpene synthase genes. nih.gov The identification of specific transcription factors that regulate the genes involved in the this compound biosynthetic pathway will be critical for developing strategies to enhance its production. nih.gov Future research should focus on identifying and characterizing the specific terpene synthases, cytochrome P450 enzymes, and glycosyltransferases involved in the synthesis of this compound. nih.gov Unraveling the complete biosynthetic pathway and its regulatory network will provide a foundation for the biotechnological applications of this compound. nih.gov

Engineering Plant Metabolic Pathways for Enhanced Glycoside Production in Crops

Metabolic engineering in plants presents a promising avenue for increasing the production of valuable compounds like this compound. fraunhofer.de This can be achieved by modifying intrinsic metabolic pathways to enhance the flux towards the desired product or by introducing entirely new pathways. fraunhofer.de A key strategy involves the overexpression of genes encoding rate-limiting enzymes in the terpenoid biosynthetic pathway. mdpi.com For instance, overexpressing terpene synthases has been successful in increasing the production of monoterpenes in various plant species. d-nb.info

Several factors are critical for successful terpenoid engineering in plants. These include the subcellular localization of both the precursor pools and the introduced enzymes, the activity of endogenous enzymes that might modify the target compound, and the potential phytotoxicity of the engineered products. d-nb.info The crosstalk between the cytosolic MVA and plastidial MEP pathways, where metabolic intermediates can be transported across plastid membranes, also offers opportunities for engineering. nih.gov

The engineering of glycosylation, by introducing or modifying glycosyltransferases, is another powerful tool. nih.gov By expressing specific GTs, it is possible to control the type and position of sugar moieties attached to the terpenoid backbone, thereby influencing the properties of the final glycoside. nih.gov Future efforts in this area could focus on the co-expression of multiple genes in the biosynthetic pathway to significantly enhance the production of this compound in crops. nih.gov This could lead to the development of crops with enhanced resistance to pests and diseases, or with improved flavor and fragrance profiles. ucanr.edu

Development of Biocatalytic Systems for Sustainable and Efficient Glycoside Synthesis

Biocatalytic systems offer a sustainable and efficient alternative to chemical synthesis for the production of terpenoid glycosides like this compound. researchgate.net These systems utilize enzymes or whole-cell microorganisms to perform specific chemical transformations with high selectivity and under mild reaction conditions. researchgate.net Glycosyltransferases (GTs) are key enzymes in this process, capable of attaching sugar molecules to a wide range of terpenoid acceptors. nih.gov

The use of recombinant GTs expressed in microbial hosts, such as Escherichia coli, has shown great promise for the production of terpenoid glycosides. dntb.gov.ua These biocatalytic systems can be optimized by varying the expression system and culture conditions to improve enzyme activity and product yield. dntb.gov.ua Whole-cell biotransformation systems, which can regenerate necessary cofactors like UDP-glucose, are particularly advantageous for large-scale production. nih.govyork.ac.uk For example, a high-cell-density fermentation system has been successfully used to produce several hundred milligrams of the model terpenoid, geranyl-glucoside. nih.govyork.ac.uk

Future research in this area will likely focus on the discovery of new biocatalysts from diverse sources and the engineering of existing enzymes to improve their stability, substrate specificity, and catalytic efficiency. nih.govnih.govyork.ac.uk The development of robust and scalable biocatalytic processes will be crucial for the commercial production of this compound for applications in the food, cosmetic, and pharmaceutical industries. dntb.gov.ua

Exploration of Novel Biological Activities at the Molecular and Mechanistic Level

Geranyl linalool and its derivatives are known to possess a range of biological activities. nih.gov The glycosylation of these compounds can significantly alter their properties, including their solubility, stability, and bioactivity. researchgate.net Therefore, exploring the biological activities of this compound at the molecular and mechanistic level is a key area for future research.

Terpenoids, in general, exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The addition of a glucose moiety to geranyl linalool could enhance these activities or confer novel functionalities. For instance, some terpenoid glycosides have been shown to have applications as controlled-release fragrances and in cosmetics. researchgate.net

Future studies should investigate the potential of this compound in various biological assays to determine its efficacy as an antimicrobial, antioxidant, or anti-inflammatory agent. cymitquimica.com Understanding the structure-activity relationship of this compound will be crucial for identifying its potential therapeutic applications. mdpi.com Furthermore, investigating its mechanism of action at the molecular level will provide valuable insights into its biological function and potential for drug development. mdpi.com

Applications in Agricultural Biotechnology for Plant Resistance Enhancement

Terpenoids play a significant role in plant defense against herbivores and pathogens. nih.govmdpi.com The production of these compounds can be induced by biotic and abiotic elicitors, triggering a defense response in the plant. nih.gov Engineering plants to produce higher levels of specific terpenoids or their glycosides is a promising strategy for enhancing crop resistance. d-nb.info

Geranyl linalool and related compounds have been implicated in plant defense. For example, the homoterpene derivative of geranyl linalool, TMTT, is released from vegetative tissues upon herbivore attack in many plant species. nih.gov The glycosylated forms of terpenoids can also contribute to plant defense. For instance, linalool-treated soybean leaves showed increased resistance against common cutworms, suggesting that its glycoside may play a role in herbivore resistance. researchgate.netnih.gov

Future research should focus on elucidating the specific role of this compound in plant defense. This could involve studying its effects on various pests and pathogens and investigating the signaling pathways that regulate its production in response to attack. By understanding the defensive properties of this compound, it may be possible to develop new strategies for crop protection, reducing the reliance on chemical pesticides and promoting more sustainable agricultural practices. mdpi.com

Q & A

Basic: What analytical techniques are recommended for structural elucidation of Geranyl Linalool O-β-D-Glucoside?

Answer:
Structural elucidation requires a combination of NMR spectroscopy (1D/2D for glycosidic linkage confirmation) and ESI-MS (to determine molecular weight and fragmentation patterns). For example, (−)-lyoniresinol-9-O-β-D-glucoside and (+)-syringaresinol-4-O-β-D-glucoside were identified using ESI-MS and NMR, highlighting the importance of spectral comparison with authenticated standards . HPLC-UV/HRMS is also critical for purity assessment, as demonstrated in lignan glucoside studies where purity was confirmed via peak normalization (>95%) .

Basic: How can this compound be synthesized in vitro?

Answer:
A two-step enzymatic approach is common:

Aglycone synthesis : Produce geranyl linalool via heterologous expression of geranyl diphosphate synthase (GPPS) and linalool synthase (LINS) in microbial systems (e.g., E. coli), leveraging the MEP pathway for precursor supply .

Glycosylation : Use UDP-glucosyltransferases (UGTs) to attach β-D-glucose to the hydroxyl group of geranyl linalool. This mirrors methods for synthesizing 3-O-(β-D-galactopyranosyl)-glycerol analogs, where regioselective glycosylation was achieved using purified enzymes .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

  • Silica gel column chromatography is effective for initial separation, as shown in the isolation of syringaresinol glucosides .
  • Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) refines purity. For instance, lignan glucosides were purified using 50% methanol gradients, monitored at 280 nm .

Advanced: How can metabolic engineering optimize this compound production in microbial systems?

Answer:

  • Pathway modularity : Overexpress GPPS and LINS in E. coli to enhance geranyl linalool flux, while downregulating competing pathways (e.g., fatty acid synthesis) .
  • Glycosylation efficiency : Screen UGT libraries for high activity toward terpene alcohols. For example, Arabidopsis UGT72B1 showed high specificity for monoterpenes in glucoside synthesis .
  • Co-factor balancing : Optimize UDP-glucose availability via sucrose synthase co-expression to stabilize glycosylation yields .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?

Answer:
Discrepancies often arise from:

  • Concentration thresholds : Geranyl linalool derivatives show activity at >50 µg/mL in Cymbopogon nardus essential oil but require higher doses in isolated forms .
  • Synergistic effects : Bioactivity may depend on co-occurring compounds (e.g., citronellal or β-ocimene). Use fractionation assays to isolate the glucoside’s contribution .
  • Standardized protocols : Adopt CLSI guidelines for MIC/MBC testing to minimize variability in microbial strain sensitivity .

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding affinities with enzymes like cyclooxygenase-2 (COX-2), leveraging linalool’s known anti-inflammatory targets .
  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., logP, bioavailability) and metabolic stability, as applied to coriander-derived terpenes .
  • Network pharmacology : Integrate transcriptomic data (e.g., from Anoectochilus roxburghii) to map anthocyanin/terpenoid crosstalk and identify neuroprotective pathways .

Advanced: How to validate the regioselectivity of β-D-glucose attachment in synthetic analogs?

Answer:

  • NOESY NMR : Confirm spatial proximity between glucose protons and the geranyl linalool backbone .
  • Enzymatic hydrolysis : Treat with β-glucosidase and analyze products via GC-MS. For example, hydrolysis of (−)-pinoresinol glucoside released aglycone fragments detectable at m/z 358 .
  • Isotopic labeling : Track 13C^{13}\text{C}-glucose incorporation using LC-HRMS , as demonstrated in flavonoid glucoside studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.